N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-5-chloro-2-methoxybenzenesulfonamide is a chemical compound with significant potential in scientific research. Its molecular formula is and it has a molecular weight of approximately 408.58 g/mol. This compound is categorized as a sulfonamide, which are known for their diverse pharmacological activities, including antimicrobial and anti-inflammatory properties. The compound's structure includes a benzenesulfonamide moiety, which contributes to its biological activity and solubility characteristics.
The synthesis of N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-5-chloro-2-methoxybenzenesulfonamide typically involves multi-step organic reactions. The general method includes:
Technical details regarding reaction conditions, such as temperature, solvent choice, and reaction time, are crucial for optimizing yield and purity.
The molecular structure of N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-5-chloro-2-methoxybenzenesulfonamide can be represented using various notations:
InChI=1S/C20H28N2O3S2/c1-16-13-18(25-2)7-8-20(16)27(23,24)21-14-19(17-9-12-26-15-17)22-10-5-3-4-6-11-22/h7-9,12-13,15,19,21H,3-6,10-11,14H2,1-2H3
CC1=C(C=CC(=C1)OC)S(=O)(=O)NCC(C2=CSC=C2)N3CCCCCC3
This structure indicates that the compound contains multiple functional groups that may influence its interaction with biological targets.
N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-5-chloro-2-methoxybenzenesulfonamide can participate in various chemical reactions:
Each reaction type requires specific conditions to ensure successful transformation while maintaining structural integrity.
The mechanism of action for N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-5-chloro-2-methoxybenzenesulfonamide primarily involves its interaction with biological targets such as enzymes or receptors.
Quantitative data regarding binding affinities and kinetic parameters would enhance understanding of its pharmacodynamics.
The physical and chemical properties of N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-5-chloro-2-methoxybenzenesulfonamide include:
| Property | Value |
|---|---|
| Molecular Weight | 408.58 g/mol |
| Solubility | Soluble in organic solvents |
| Melting Point | Not specified |
| Purity | Typically >95% |
These properties are essential for determining the compound's suitability for various applications in research and industry.
N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-5-chloro-2-methoxybenzenesulfonamide has several potential applications:
Continued research into this compound may reveal additional applications across various scientific disciplines.
CAS No.: 10257-55-3
CAS No.: 88861-43-2
CAS No.: 15091-91-5
CAS No.: 10035-03-7
CAS No.: 127886-77-5